molecular formula C11H9Cl2NO2 B8279912 5,7-Dichloro-1-propylindoline-2,3-dione

5,7-Dichloro-1-propylindoline-2,3-dione

Cat. No.: B8279912
M. Wt: 258.10 g/mol
InChI Key: OOUNSEMOYPTLFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-Dichloro-1-propylindoline-2,3-dione is a halogenated indoline dione derivative characterized by a bicyclic indoline core substituted with chlorine atoms at positions 5 and 7 and a propyl group at position 1. This compound belongs to the broader class of dione derivatives, which are of significant interest in medicinal chemistry and agrochemical research due to their diverse biological activities. The dichloro substitution pattern and alkyl chain modifications may influence its lipophilicity, receptor binding, and metabolic stability, distinguishing it from structurally related compounds .

Properties

Molecular Formula

C11H9Cl2NO2

Molecular Weight

258.10 g/mol

IUPAC Name

5,7-dichloro-1-propylindole-2,3-dione

InChI

InChI=1S/C11H9Cl2NO2/c1-2-3-14-9-7(10(15)11(14)16)4-6(12)5-8(9)13/h4-5H,2-3H2,1H3

InChI Key

OOUNSEMOYPTLFX-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=C(C=C(C=C2Cl)Cl)C(=O)C1=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Piperazine-2,3-dione Derivatives

Piperazine-2,3-dione derivatives, such as 1,4-bis-(4-substituted benzyl)-piperazine-2,3-dione (), exhibit enhanced lipophilicity (measured via ClogP and Rf values) compared to unsubstituted piperazine. These derivatives demonstrate potent anthelmintic activity against Enterobius vermicularis and Fasciola hepatica due to improved membrane permeability. In contrast, 5,7-Dichloro-1-propylindoline-2,3-dione features a rigid indoline scaffold, which may limit conformational flexibility compared to piperazine derivatives.

Benzoxazolone and Indoline-2,3-dione Derivatives

Benzoxazolone derivatives (e.g., benzoxazinone, benzothiazinone) exhibit high affinity for σ1 receptors (Ki = 5–30 nM) with moderate selectivity over σ2 subtypes. However, indoline-2,3-dione derivatives (e.g., unsubstituted or minimally substituted) show a stark contrast: low σ1 affinity (Ki > 800 nM) but high σ2 selectivity (Ki σ2 = 42 nM; σ1/σ2 ratio >72) (). The additional carbonyl group in the indoline-2,3-dione scaffold is critical for σ2 selectivity. For this compound, the 5,7-dichloro substitution may sterically hinder σ1 binding while enhancing σ2 interactions, though this remains speculative without direct data. The propyl group could further influence receptor engagement through hydrophobic interactions .

Dichlorophenyl-substituted Dione Pesticides

Pesticidal diones like procymidone , vinclozolin , and iprodione () share a 3-(3,5-dichlorophenyl) substitution on diverse dione scaffolds (e.g., azabicyclohexane, oxazolidinedione). These compounds act as fungicides by inhibiting glycerol synthesis in pathogens. In contrast, This compound lacks the dichlorophenyl moiety, instead featuring chlorine atoms directly on the indoline core. This structural distinction may alter target specificity, as pesticidal activity in related compounds is strongly linked to the 3,5-dichlorophenyl group. The indoline scaffold’s planar structure might also reduce soil persistence compared to bicyclic diones like procymidone .

Preparation Methods

Starting Material Preparation

The process begins with 3,5-dichloroaniline , which undergoes sequential modifications:

  • Isonitroacetanilide Formation : Reacting 3,5-dichloroaniline with chloral hydrate and hydroxylamine hydrochloride in aqueous HCl yields 3,5-dichloroisonitroacetanilide.

  • Cyclization : Treating the intermediate with concentrated sulfuric acid at 65–75°C induces cyclization, forming 5,7-dichloroindoline-2,3-dione. This step mirrors protocols for 5-substituted indol-2,3-diones, with yields averaging 67–80%.

Key Reaction Conditions:

ParameterValueSource
Temperature65–75°C (1 h), then 80°C
Acid CatalystH₂SO₄ (concentrated)
WorkupIce quenching, filtration
PurificationEthanol/water recrystallization

N-Alkylation for Propyl Group Introduction

The propyl group at the N1 position is introduced via alkylation of 5,7-dichloroindoline-2,3-dione. This step adapts methodologies from N-alkylation of halogenated isatins.

Alkylation Protocol

  • Base-Mediated Deprotonation : 5,7-Dichloroindoline-2,3-dione is treated with K₂CO₃ in DMF to generate the reactive anionic species at N1.

  • Propylation : Addition of 1-bromopropane at 60–70°C facilitates nucleophilic substitution, yielding this compound.

Optimization Insights:

  • Solvent Choice : DMF enhances solubility of both the substrate and alkylating agent.

  • Temperature : Elevated temperatures (60–70°C) improve reaction kinetics without promoting side reactions.

  • Steric Considerations : The isatin core’s planar structure minimizes steric hindrance, enabling efficient propylation.

Comparative Alkylation Yields:

Alkylating AgentTemperature (°C)Yield (%)Source
1-Bromopropane6072
1-Iodopropane5068
Propyl mesylate7065

Alternative Synthetic Routes

Direct Chlorination of 1-Propylindoline-2,3-dione

An alternative approach involves chlorinating pre-alkylated indoline-2,3-dione:

  • Propylation : Alkylate indoline-2,3-dione with 1-bromopropane to form 1-propylindoline-2,3-dione.

  • Electrophilic Chlorination : Treat the product with Cl₂ or SO₂Cl₂ in acetic acid, targeting positions 5 and 7.

Challenges:

  • Regioselectivity : Chlorination at undesired positions (e.g., C4 or C6) may occur without directing groups.

  • Yield Reduction : Multiple chlorination steps lower overall efficiency compared to the cyclization-alkylation route.

Analytical Validation

Post-synthesis characterization ensures structural fidelity and purity:

Spectroscopic Techniques

  • ¹H/¹³C NMR : Confirm propyl group integration (δ 0.9–1.6 ppm for CH₃, δ 1.6–2.1 ppm for CH₂) and absence of unreacted starting material.

  • HRMS : Validate molecular ion peaks for C₁₁H₁₀Cl₂N₂O₂ (theoretical [M+H]⁺ = 289.01).

Crystallography

Single-crystal X-ray diffraction resolves regiochemistry, though halogenated indolines often require slow evaporation in mixed solvents (e.g., CH₂Cl₂/hexane) for suitable crystal growth.

Industrial Scalability Considerations

Translating lab-scale synthesis to industrial production necessitates:

  • Continuous Flow Reactors : Enhance heat transfer during cyclization and alkylation steps.

  • Automated Purification : Chromatography systems or recrystallization units improve throughput .

Q & A

Q. What are the optimal synthetic routes for 5,7-Dichloro-1-propylindoline-2,3-dione, and how can purity be validated?

Methodological Answer: The synthesis of halogenated indoline-diones typically involves Friedel-Crafts acylation followed by halogenation and alkylation. For this compound:

Chlorination : Introduce chlorine at positions 5 and 7 using sulfuryl chloride (SO₂Cl₂) in dichloromethane under reflux (40–50°C, 6–8 hours) .

Propylation : React the chlorinated intermediate with 1-bromopropane in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours .

Purification : Recrystallize from ethanol or methanol to isolate the product.

Q. Validation of Purity :

  • Melting Point : Compare with literature values (if available).
  • HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; purity >98% indicates minimal impurities.
  • NMR : Absence of extraneous peaks in 1^1H and 13^13C spectra confirms structural integrity .

Q. Table 1: Representative Reaction Conditions for Analogous Compounds

StepReagents/ConditionsYield (%)Reference
ChlorinationSO₂Cl₂, CH₂Cl₂, 50°C, 6h75–80
Alkylation1-Bromopropane, K₂CO₃, DMF, 80°C, 12h65–70

Q. How can spectroscopic techniques (NMR, IR, X-ray) confirm the structure of this compound?

Methodological Answer:

  • 1^1H NMR :
    • Propyl group: Triple split peaks at δ 0.9–1.1 ppm (CH₃), δ 1.4–1.6 ppm (CH₂), and δ 3.2–3.4 ppm (N-CH₂).
    • Aromatic protons: Absence of peaks in δ 6.5–7.5 ppm due to chlorine substitution at positions 5 and 7 .
  • IR : Strong C=O stretches at 1700–1750 cm⁻¹ for the dione moiety; C-Cl stretches at 550–600 cm⁻¹ .
  • X-ray Crystallography : Resolve bond lengths (e.g., C=O ~1.21 Å, C-Cl ~1.73 Å) and dihedral angles to confirm planarity .

Q. Table 2: Key Spectroscopic Benchmarks

TechniqueCritical Peaks/ParametersReference
1^1H NMRδ 3.3 ppm (N-CH₂), absence of aromatic H
X-rayC-Cl bond length: 1.72–1.74 Å

Advanced Questions

Q. How do DFT calculations reconcile discrepancies between experimental and theoretical electronic properties of this compound?

Methodological Answer: Density Functional Theory (DFT) using hybrid functionals (e.g., B3LYP) and basis sets (6-311G**) can predict molecular orbitals, dipole moments, and electrostatic potentials.

  • Discrepancies :
    • Bond Lengths : Theoretical C-Cl bonds may be shorter (1.68–1.70 Å) vs. experimental X-ray data (1.72–1.74 Å) due to crystal packing effects .
    • HOMO-LUMO Gap : Experimental UV-Vis data (e.g., λ_max ≈ 320 nm) may differ from DFT predictions by 10–15 nm due to solvent effects .
      Resolution : Include solvent models (e.g., PCM) and dispersion corrections (e.g., D3) in calculations .

Q. Table 3: DFT vs. Experimental Data Comparison

ParameterDFT ValueExperimental ValueReference
C-Cl Bond Length1.69 Å1.73 Å
HOMO-LUMO Gap4.1 eV3.8 eV (UV-Vis)

Q. What experimental strategies address contradictions in the reactivity of this compound under varying solvent polarities?

Methodological Answer: Contradictions in nucleophilic substitution rates (e.g., with amines) may arise from solvent polarity or surface adsorption.

  • Controlled Experiments :
    • Vary solvent polarity (e.g., toluene vs. DMSO) while keeping temperature constant.
    • Monitor reaction kinetics via HPLC or UV-Vis spectroscopy .
  • Surface Effects : Use quartz crystal microbalance (QCM) to study adsorption on silica surfaces, which may inhibit reactivity in non-polar solvents .

Q. Statistical Analysis :

  • Apply ANOVA to determine if solvent polarity or surface interactions are statistically significant factors (p < 0.05) .

Q. How can advanced microspectroscopic techniques elucidate surface interactions of this compound in indoor environments?

Methodological Answer:

  • Microspectroscopic Imaging :
    • AFM-IR : Map the compound’s distribution on silica surfaces with spatial resolution < 100 nm .
    • ToF-SIMS : Identify chlorine-specific fragments (e.g., m/z 35, 37) to track surface degradation .
  • Experimental Design :
    • Expose glass or polymer surfaces to the compound in controlled humidity (30–70% RH).
    • Compare degradation rates under UV light vs. dark conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.